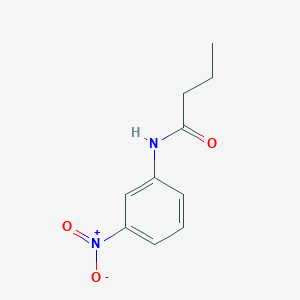
Butanamide, N-(3-nitrophenyl)-
Cat. No. B8800021
M. Wt: 208.21 g/mol
InChI Key: VXGYYWZDOBSZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422262B2
Procedure details


A solution of N-(3-nitrophenyl)butyramide (8.60 g, 41.3 mmol) in MeOH (207 mL) was divided between two 500 mL flasks with stir bars. Each flask was flushed well with nitrogen, then 5% palladium on carbon (4.40 g, 2.065 mmol) was added, half to each flask. A 3-way adapter with a large hydrogen-filled balloon was attached to each flask, and the reactions were evacuated and back-filled with hydrogen five times, while stirring vigorously. The reactions were then stirred for 16 h, then filtered through a funnel packed with Celite. The filter cake was washed with MeOH, and the filtrate was concentrated, redissolved with DCM, then purified by column chromatography (EtOAc/hexanes gradient) to yield a white solid after precipitating from hexanes (5.87 g, 80%). LRMS (ESI+) (M+H): 179.18.

[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NC(CCC)=O
|
Step Two
[Compound]
|
Name
|
two
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
207 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Each flask was flushed well with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was attached to each flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reactions were evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
back-filled with hydrogen five times
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reactions were then stirred for 16 h
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (EtOAc/hexanes gradient)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after precipitating from hexanes (5.87 g, 80%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=CC1)NC(CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
